molecular formula C6H10O3 B12692033 Acetyl butyrate

Acetyl butyrate

Cat. No.: B12692033
M. Wt: 130.14 g/mol
InChI Key: BVQHHUQLZPXYAQ-UHFFFAOYSA-N
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Description

Acetyl butyrate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries. This compound, specifically, is formed from the reaction between acetic acid and butyric acid. It is commonly used as a flavoring agent due to its fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl butyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The most common method involves the reaction of acetic acid with butyric acid in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CH3COOH+C3H7COOHCH3COOC3H7+H2O\text{CH}_3\text{COOH} + \text{C}_3\text{H}_7\text{COOH} \rightarrow \text{CH}_3\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} CH3​COOH+C3​H7​COOH→CH3​COOC3​H7​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large reactors where acetic acid and butyric acid are continuously fed, and the ester is continuously removed. This method ensures a high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetyl butyrate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and butyric acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and a catalyst, such as sodium methoxide.

Major Products

    Hydrolysis: Acetic acid and butyric acid.

    Reduction: Butanol and ethanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Acetyl butyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry, as well as in the production of plastics and resins.

Mechanism of Action

The mechanism of action of acetyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis releases acetic acid and butyric acid, which can then participate in various metabolic pathways. Butyric acid, in particular, is known to have anti-inflammatory and anti-cancer properties, making this compound a compound of interest in medical research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butyrate: Another ester with a fruity odor, commonly used in flavorings.

    Methyl butyrate: Known for its apple-like aroma, used in the fragrance industry.

    Propyl butyrate: Used in flavorings and fragrances, with a pineapple-like scent.

Uniqueness

Acetyl butyrate is unique due to its specific combination of acetic acid and butyric acid, giving it distinct chemical properties and applications. Its ability to release butyric acid upon hydrolysis makes it particularly valuable in medical research for its potential therapeutic effects.

Properties

IUPAC Name

acetyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQHHUQLZPXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69669-43-8
Record name Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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